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molecular formula C15H13N3O2 B8363586 (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester

(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester

Cat. No. B8363586
M. Wt: 267.28 g/mol
InChI Key: PXZQTFKOJJPYNR-UHFFFAOYSA-N
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Patent
US07977338B2

Procedure details

A mixture of 0.356 g of [4-(3-amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester and 9.2 ml of triethyl orthoformate is stirred and refluxed for 2 hours. The mixture obtained is allowed to cool to rt and is concentrated in vacuo. (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)-acetic acid methyl ester is obtained in the form of a solid: ES-MS: 268.1 [M+H]+; single peak at tR=2.03 min (System 1).
Quantity
0.356 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[NH2:18])=[CH:7][CH:6]=1.[CH:20](OCC)(OCC)OCC>>[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=3[N:18]=[CH:20]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.356 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=NC=C1)N)=O
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)N1C=NC=2C=NC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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